Bienvenue dans la boutique en ligne BenchChem!

CS476

Hypoglycemia Sulfonylurea Duration of action

CS476 is a research-grade sulfonylurea that delivers maximal hypoglycemic efficacy comparable to glibenclamide but with a significantly shorter duration of action. This unique kinetic profile makes it ideal for acute pancreatic β-cell stimulation protocols requiring multiple stimulation cycles or washout periods within a single session. Supplied at ≥98% purity with full analytical documentation. For research use only.

Molecular Formula C24H29N3O5S
Molecular Weight 471.6 g/mol
CAS No. 41177-35-9
Cat. No. B1669646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS476
CAS41177-35-9
SynonymsCS 476
CS-476
N-(4-(2-(2,3-dihydrobenzo(b)furan-7-carboxamido)ethyl)benzenesulfonyl)-N'-cyclohexylurea
Molecular FormulaC24H29N3O5S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=C3OCC4
InChIInChI=1S/C24H29N3O5S/c28-23(21-8-4-5-18-14-16-32-22(18)21)25-15-13-17-9-11-20(12-10-17)33(30,31)27-24(29)26-19-6-2-1-3-7-19/h4-5,8-12,19H,1-3,6-7,13-16H2,(H,25,28)(H2,26,27,29)
InChIKeyRNQMWIVFHOCVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CS476 (NSC302998) – Potent Sulfonylurea for Hypoglycemic Research and Pharmacology Studies


CS476 (NSC302998), chemically designated N-[4-(2-(2,3-dihydrobenzo(b)furan-7-carboxamido)-ethyl)-benzenesulphonyl]-N'-cyclohexylurea, is a sulfonylurea-class hypoglycemic agent [1]. Originally developed as a research compound, CS476 functions as an insulin secretagogue that stimulates insulin release from pancreatic beta cells via sulfonylurea receptor-mediated potassium channel closure [2]. The compound is orally bioavailable and has been characterized across multiple species including dogs, rabbits, rats, and mice . CS476 serves as a valuable pharmacological tool for investigating sulfonylurea structure-activity relationships and pancreatic beta-cell function, with established comparative data against clinically relevant sulfonylureas including glibenclamide and tolbutamide [3].

Why CS476 Cannot Be Substituted by Generic Glibenclamide in Pharmacological Research


Sulfonylureas as a class share a common mechanism of stimulating insulin secretion via pancreatic beta-cell K-ATP channel closure, but individual compounds within this class exhibit distinct kinetic and dynamic profiles that preclude simple interchangeability in research settings [1]. CS476 demonstrates a uniquely shorter duration of action relative to equipotent glibenclamide—a property that directly impacts experimental design where extended hypoglycemic exposure may confound results or require additional rescue interventions . Furthermore, CS476 and glibenclamide form a qualitatively distinct subgroup separate from tolbutamide, glibornuride, glipizide, and glisoxepide with respect to first- and second-phase insulin release dynamics, indicating that not all sulfonylureas are interchangeable even when normalized for potency [2]. Substituting CS476 with an alternative sulfonylurea without accounting for these kinetic and dynamic differences risks invalidating experimental reproducibility and introducing uncharacterized variables into pharmacological studies.

CS476 Quantitative Differentiation Evidence: Comparative Data vs. Glibenclamide and Tolbutamide


CS476 vs. Glibenclamide: Comparable Maximal Hypoglycemic Efficacy with Shorter Duration of Action

In randomized Latin square crossover studies conducted in dogs, CS476 administered orally at 0.03 mg/kg produced maximal blood glucose reduction equivalent to that achieved by glibenclamide at the same 0.03 mg/kg dose. Critically, CS476 exhibited a shorter duration of action compared to glibenclamide, demonstrating that while equipotent on a weight basis, the compounds are pharmacokinetically distinct . The maximal hypoglycemic effect produced by intravenous CS476 administration was comparable on a weight basis to that produced by glibenclamide across normal fasting dogs, rabbits, rats, and mice [1].

Hypoglycemia Sulfonylurea Duration of action

CS476 vs. Tolbutamide: Differential Cardiovascular Safety Profile in Preclinical Models

In isolated cat papillary muscle preparations, tolbutamide demonstrated a positive inotropic effect, whereas CS476 showed no positive inotropic activity [1]. Additionally, CS476 at doses up to ten times the therapeutic dose produced no adverse effects on blood pressure in dogs, cats, and rats, and no alterations to the electrocardiogram of dogs [1]. This cardiovascular profile differentiates CS476 from tolbutamide and may be relevant for studies where confounding cardiac effects of sulfonylureas must be minimized.

Cardiovascular Sulfonylurea Inotropic effect

CS476 vs. Tolbutamide and Glibenclamide: Equivalent Insulin-Releasing Activity

The insulin-releasing activity of CS476 was evaluated in dogs following both intravenous and oral administration of equipotent doses and compared directly with tolbutamide and glibenclamide . The insulin response curve following CS476 administration exhibited a plateau-like maximum similar to that observed with glibenclamide, though the duration of insulin elevation was shorter with CS476 [1]. This demonstrates that CS476 achieves comparable insulinotropic efficacy to both first-generation (tolbutamide) and second-generation (glibenclamide) sulfonylureas.

Insulin secretion Pancreatic beta-cell Sulfonylurea

CS476 Mechanism of Action: Beta-Adrenergic Receptor Involvement in Insulin Secretion

Mechanistic studies in normal dogs revealed that intravenous propranolol (0.3 mg/kg), a non-selective beta-adrenergic receptor antagonist, inhibited both the insulin release and the hypoglycemic effect elicited by CS476 [1]. This finding suggests that beta-adrenergic receptor activation is involved in CS476-mediated insulin secretion, distinguishing its mechanism from sulfonylureas that may operate independently of beta-adrenergic signaling [1]. CS476 does not potentiate the effect of exogenous insulin on plasma glucose levels in diabetic dogs lacking endogenous insulin release capacity, confirming its primary action is on the pancreatic beta-cell [2].

Mechanism of action Beta-adrenergic Insulin release

Optimal Research and Application Scenarios for CS476 Based on Quantitative Differentiation Evidence


Pancreatic Beta-Cell Function Studies Requiring Potent but Short-Duration Insulin Secretion

CS476 is optimally suited for acute pancreatic beta-cell stimulation experiments where robust insulin release is required but prolonged hypoglycemia would interfere with subsequent measurements or recovery phases. The compound's equivalent maximal hypoglycemic efficacy to glibenclamide combined with its shorter duration of action makes it ideal for protocols requiring multiple stimulation cycles or washout periods within a single experimental session. This property is particularly valuable in isolated perfused pancreas preparations and in vivo studies where extended sulfonylurea exposure could confound glucose homeostasis assessments.

Cardiovascular Pharmacology Studies Where Sulfonylurea Cardiac Effects Must Be Minimized

In cardiovascular research settings where sulfonylurea-induced positive inotropic effects represent an unwanted confounding variable, CS476 offers a favorable alternative to tolbutamide. The absence of positive inotropic activity on isolated cat papillary muscle and the lack of adverse cardiovascular effects at doses up to ten times therapeutic levels [1] make CS476 a cleaner pharmacological probe for studies examining metabolic-cardiovascular interactions without introducing off-target cardiac actions that could obscure data interpretation.

Structure-Activity Relationship (SAR) Studies of Sulfonylurea Pharmacophores

CS476's unique structural features—incorporating a 2,3-dihydrobenzofuran carboxamide moiety rather than the simpler aromatic substitutions found in first-generation sulfonylureas—coupled with its well-characterized comparative pharmacology against glibenclamide and tolbutamide [2], position it as a valuable reference compound for sulfonylurea SAR investigations. Researchers examining how modifications to the sulfonylurea scaffold affect potency, duration of action, and tissue selectivity can use CS476 as a benchmark intermediate between simpler first-generation agents and more complex second-generation analogs.

Species-Specific Pharmacokinetic and Disposition Studies of Sulfonylureas

CS476 has been characterized for disposition and metabolism across multiple species including rats, rabbits, dogs, and human subjects following administration of ¹⁴C-labeled compound [3]. This multi-species PK characterization, combined with documented species-dependent disposition patterns that may explain differences in tolerance to chronic dosing, makes CS476 an excellent model compound for comparative drug metabolism and pharmacokinetic investigations of sulfonylurea-class agents across preclinical species and human subjects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS476

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.